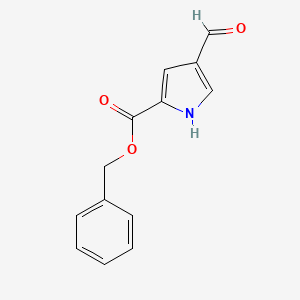

benzyl 4-formyl-1H-pyrrole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-11-6-12(14-7-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEPHKDCOCSLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Benzyl 4 Formyl 1h Pyrrole 2 Carboxylate

Reactions at the Formyl Group (–CHO)

The aldehyde functionality at the C4 position is a primary site for various chemical transformations, including reductions, oxidations, and condensations.

The formyl group of pyrrole-based aldehydes can be readily reduced to a primary alcohol (hydroxymethyl group) using a variety of standard reducing agents. The choice of reagent is crucial to ensure selectivity, particularly to avoid the reduction of the benzyl (B1604629) ester at the C2 position.

Mild, aldehyde-selective reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. scispace.com NaBH₄ is generally incapable of reducing esters under standard conditions, allowing for the selective reduction of the formyl group to yield benzyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate. reddit.com The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

More complex reducing agents have also been employed for similar transformations on substituted pyrroles. For instance, the reduction of a formyl group on a related pyrrole-2-carboxylate has been successfully achieved using zinc dust in a solution of hydrochloric acid and dioxane. nih.gov

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Benzyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | High selectivity for the aldehyde over the ester. reddit.com |

| Zinc (Zn) Dust / HCl | Dioxane | Corresponding hydroxymethyl derivative | Effective for substituted pyrrole (B145914) aldehydes. nih.gov |

The formyl group can be oxidized to a carboxylic acid group, which would transform the starting material into a derivative of pyrrole-2,4-dicarboxylic acid. A variety of oxidizing agents are available for this purpose, but the reaction conditions must be chosen carefully to avoid degradation of the electron-rich pyrrole ring. nih.gov

The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is a highly effective method for converting aldehydes to carboxylic acids and is known for its tolerance of a wide range of functional groups. wikipedia.orgnrochemistry.com The reaction mechanism involves the active oxidant chlorous acid (HClO₂), which is generated in situ. psiberg.comresearchgate.net However, it has been noted that unprotected pyrroles may not be well-suited for this reaction, potentially requiring N-protection prior to oxidation to prevent side reactions. wikipedia.orgpsiberg.com A scavenger, such as 2-methyl-2-butene (B146552), is typically added to quench the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions. nrochemistry.com

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Pinnick Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ (buffer), 2-methyl-2-butene (scavenger) | Mild conditions, high functional group tolerance, but may require N-protection for pyrrole substrates. wikipedia.orgnrochemistry.compsiberg.com |

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with primary amine derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration to form a new carbon-nitrogen double bond (imine).

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime derivative.

Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones.

Thiosemicarbazone Formation: Reaction with thiosemicarbazide (B42300) (NH₂NHC(=S)NH₂) produces thiosemicarbazones. This class of compounds is of significant interest in medicinal chemistry.

These reactions are generally carried out in a protic solvent like ethanol, often with catalytic amounts of acid to facilitate the dehydration step. The resulting products—oximes, hydrazones, and thiosemicarbazones—are often stable, crystalline solids.

Modifications of the Pyrrole Ring System

The aromaticity of the pyrrole ring allows it to undergo substitution reactions. However, the reactivity and regioselectivity are heavily influenced by the existing substituents.

Pyrrole is an electron-rich heterocycle that is highly reactive towards electrophiles, significantly more so than benzene. pearson.comonlineorganicchemistrytutor.com Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance. slideshare.netvedantu.com

In benzyl 4-formyl-1H-pyrrole-2-carboxylate, the situation is more complex. The ring is substituted with two strong electron-withdrawing groups (EWGs): the C2-benzyl ester and the C4-formyl group. These groups deactivate the ring towards electrophilic attack by reducing its electron density. The remaining unsubstituted positions are C3 and C5.

The directing effects of the substituents are as follows:

Pyrrole Nitrogen (N-H): Strongly activating and directs incoming electrophiles to the ortho (C2, C5) positions.

C2-Carboxylate (-COOBn): Deactivating and a meta-director (directs to C4 and C5).

C4-Formyl (-CHO): Deactivating and a meta-director (directs to C2 and C5).

The combined influence of these groups makes the pyrrole ring significantly less reactive. However, analysis of the directing effects suggests that any electrophilic substitution, should it occur, would be strongly favored at the C5 position. This is the only position that is activated by the powerful directing effect of the ring nitrogen and is also a meta position relative to both deactivating groups. Nitration of the related 2-pyrrolecarbonitrile, for example, yields a mixture of 4- and 5-nitro isomers, demonstrating the competition between directing groups. researchgate.net Therefore, forcing conditions would likely be required for further electrophilic substitution, with the C5 position being the most probable site of reaction.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like pyrrole. wikipedia.org This type of reaction requires two main features: the presence of a good leaving group (typically a halide) and strong activation of the ring by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The EWGs are most effective at stabilizing the negatively charged Meisenheimer complex intermediate when they are positioned ortho or para to the leaving group. libretexts.org

This compound possesses two powerful EWGs, which renders the pyrrole ring highly electron-deficient and thus activated towards nucleophilic attack. However, it lacks a suitable leaving group, as hydride (H⁻) is an extremely poor leaving group. Consequently, a direct SNAr reaction is not a feasible pathway for this molecule.

Despite this, the high degree of activation by the formyl and carboxylate groups suggests that derivatives of this compound bearing a leaving group (e.g., a halogen) at the C3 or C5 position would be excellent substrates for SNAr reactions. Nucleophiles would readily displace the leaving group to form new substituted pyrroles. Furthermore, the electron-poor nature of the ring could make it susceptible to nucleophilic addition reactions, potentially leading to ring-opened products or other complex transformations under specific conditions.

Table of Compounds

| Compound Name |

|---|

| 2-methyl-2-butene |

| 2-pyrrolecarbonitrile |

| Benzyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate |

| This compound |

| Chlorous acid |

| Ethanol |

| Hydrazine |

| Hydroxylamine |

| Hypochlorous acid |

| Methanol |

| Phenylhydrazine |

| Pyrrole-2,4-dicarboxylic acid |

| Sodium borohydride |

| Sodium chlorite |

| Thiosemicarbazide |

N-Substitution Reactions (e.g., N-Alkylation, N-Methylation) and Their Impact on Reactivity

The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can readily undergo substitution reactions. The acidic nature of the N-H proton allows for deprotonation by a base, generating a pyrrole anion that serves as a potent nucleophile for reactions with various electrophiles.

N-Alkylation and N-Methylation:

N-alkylation, including N-methylation and N-benzylation, is a common transformation for pyrrole derivatives. These reactions typically proceed by treating the pyrrole with a base followed by an alkyl halide. For instance, the N-benzylation of a similar compound, pyrrole-2-carboxylic acid methylamide, was achieved by reacting it with chloromethylbenzene (benzyl chloride) in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in acetonitrile (B52724) at 353 K for 18 hours. nih.govresearchgate.net This method can be adapted for the benzylation of this compound.

Another effective method for N-alkylation is the Mitsunobu reaction, which allows for the introduction of various alkyl groups, including benzyl and α-branched chains, under mild conditions. rsc.org This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

| Reaction Type | Substrate Example | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Benzylation | Pyrrole-2-carboxylic acid methylamide | Chloromethylbenzene, K₂CO₃, Tetrabutylammonium bromide | Acetonitrile | 353 K, 18 h | 92.1% | nih.govresearchgate.net |

| N-Alkylation | Diketopyrrolopyrroles | Alcohol, PPh₃, DIAD | THF | Room Temp | Varies | rsc.org |

Impact on Reactivity:

Substituting the N-H proton with an alkyl group significantly alters the electronic and steric properties of the pyrrole ring.

Electronic Effects: The introduction of an electron-donating alkyl group at the nitrogen atom increases the electron density of the pyrrole ring. This generally enhances the ring's reactivity towards electrophilic substitution. However, studies on 1-methylpyrrole (B46729) have shown that the α-directing effect of the nitrogen during nitration is less pronounced compared to unsubstituted pyrrole. cdnsciencepub.com

Steric Effects: The size of the N-substituent can sterically hinder reactions at the adjacent C-2 and C-5 positions. Research on the electropolymerization of N-substituted pyrroles has demonstrated that even a small methyl group at the N-α position can be sufficient to prevent polymerization due to steric factors. acs.orgacs.org This steric hindrance can be exploited to direct reactions to other positions on the pyrrole ring.

Ester Group Transformations

The benzyl ester group at the C-2 position is another key site for chemical modification, allowing for the synthesis of a variety of derivatives through transesterification or its conversion to the free carboxylic acid via hydrolysis.

Transesterification is a valuable method for converting the benzyl ester into other alkyl or aryl esters, potentially altering the compound's physical and biological properties. This can be achieved through chemical or enzymatic catalysis.

Enzymatic transesterification offers a mild and selective alternative. For example, the synthesis of benzyl 1H-pyrrole-2-carboxylate was achieved with a 92% yield by reacting methyl 1H-pyrrole-2-carboxylate with benzyl alcohol using Novozym 435, an immobilized lipase, as a catalyst. nih.govnih.govresearchgate.net The optimal conditions involved using n-hexane as the solvent, a 5:1 molar ratio of the methyl ester to benzyl alcohol, and a reaction time of 24 hours at 50°C. nih.gov The addition of molecular sieves was found to increase the conversion by removing water, an equilibrium byproduct. nih.gov

Microwave-assisted synthesis provides a rapid method for transesterification. The conversion of ethyl 3,5-dimethyl-pyrrole-2-carboxylate to its benzyl ester counterpart has been efficiently conducted using microwave energy in the presence of catalytic sodium methoxide (B1231860) in benzyl alcohol. researchgate.netlookchem.com This approach avoids the harsh conditions and extended reaction times associated with traditional heating. researchgate.netlookchem.com

| Method | Substrate Example | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Enzymatic | Methyl 1H-pyrrole-2-carboxylate | Benzyl alcohol, Novozym 435, Molecular sieves | n-Hexane | 50°C, 24 h | 92% | nih.govnih.gov |

| Microwave-Assisted | Ethyl 3,5-dimethyl-pyrrole-2-carboxylate | Benzyl alcohol, catalytic NaOMe | Benzyl alcohol | Microwave irradiation | High | researchgate.netlookchem.com |

Hydrolysis of the benzyl ester to the corresponding 4-formyl-1H-pyrrole-2-carboxylic acid is a fundamental transformation. This conversion is often a necessary step in the synthesis of more complex molecules, such as porphyrins and other polypyrrolic systems. rsc.orgresearchgate.net The resulting carboxylic acid can then undergo further reactions like decarboxylation or amide coupling.

The hydrolysis can be carried out under acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is commonly employed, typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. youtube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid. youtube.com

Acid-catalyzed hydrolysis is also effective and involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.com

Catalytic hydrogenation is a particularly mild method for cleaving benzyl esters. This method uses a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. A key advantage is that it often leaves other ester types (like methyl or ethyl esters) and sensitive functional groups intact. organic-chemistry.org

Stability and Degradation Pathways of this compound (e.g., Azafulvene Formation)

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. The pyrrole ring itself is susceptible to polymerization under strongly acidic conditions. uobaghdad.edu.iq The formyl group, being an aldehyde, can undergo oxidation to a carboxylic acid or reduction to an alcohol.

A significant degradation pathway for pyrroles bearing a hydroxymethyl or related group at the α-position (C2 or C5) involves the formation of azafulvene intermediates. nih.gov This process is initiated by the dehydration of an α-hydroxymethylpyrrole, which can be formed by the reduction of the formyl group. The resulting azafulvene is a reactive species that can participate in various subsequent reactions, including polymerization or reaction with nucleophiles.

Under acidic conditions, these azafulvene intermediates are significantly stabilized. nih.gov The presence of acid can lower the energy barriers for C-C bond formation, favoring reactions that lead to oligopyrrolic structures like dipyrromethanes, which are precursors to porphyrinogens. nih.govresearchgate.net While the title compound has a formyl group and not a hydroxymethyl group, the potential for its reduction in situ or its reactivity as an electrophile means that pathways involving azafulvene-like reactivity should be considered, especially under acidic conditions or in the presence of reducing agents.

Forced degradation studies are essential for systematically evaluating the chemical stability of such molecules under various stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradation products and pathways. cosmosscholars.comwisdomlib.org

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The unique trifunctional nature of benzyl (B1604629) 4-formyl-1H-pyrrole-2-carboxylate allows chemists to employ it as a foundational scaffold. The differential reactivity of its functional groups can be exploited in a stepwise manner to introduce molecular diversity, leading to the synthesis of elaborate heterocyclic systems.

Benzyl 4-formyl-1H-pyrrole-2-carboxylate serves as an exemplary starting material for creating more substituted and complex pyrrole (B145914) derivatives. The formyl group is particularly amenable to a variety of classic C-C and C-N bond-forming reactions, while the benzyl ester provides a stable yet cleavable protecting group for the carboxylic acid.

The aldehyde at the C4 position can undergo reactions such as:

Wittig Olefination: To introduce vinyl appendages.

Reductive Amination: To install various amine side chains.

Henry Reaction: To form nitroalkene adducts, which are precursors to further functionalization.

Knoevenagel Condensation: To react with active methylene (B1212753) compounds, extending the conjugation of the system.

These transformations allow for the systematic elaboration of the pyrrole core, leading to libraries of compounds with diverse functionalities. The pyrrole ring itself is an electron-rich heterocycle, making it a valuable scaffold in medicinal chemistry and materials science. researchgate.netmdpi.com The development of efficient synthetic methodologies to access such polyfunctional heterocycles is crucial, and iron salts have been shown to be effective catalysts in the formation of related complex pyrrole systems like 1,4-dihydro-pyrrolo[3,2-b]pyrroles. nih.gov

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Alkene | Extension of π-conjugated systems |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted amine | Introduction of bioactive moieties |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated system | Synthesis of dyes and functional materials |

| Henry Reaction | Nitroalkane, base | β-Nitroalcohol | Precursor for amino or carbonyl groups |

Pyrrole-2-carboxylates and 2-formylpyrroles are fundamental precursors in the synthesis of porphyrinoids, a class of macrocycles that includes porphyrins, chlorins, and corrins, which are central to various biological functions. rsc.org The formyl group on this compound can act as a key electrophilic site for condensation reactions with other pyrrolic units to build the dipyrromethane or dipyrromethene intermediates essential for porphyrin synthesis.

Similarly, this compound is a valuable precursor for the synthesis of BODIPY (boron-dipyrromethene) dyes. researchgate.netmdpi.com BODIPYs are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. frontiersin.orgnih.gov The general synthesis of BODIPY dyes often involves the condensation of a pyrrole bearing a formyl group with another pyrrole unit, followed by complexation with a boron source, typically BF₃·OEt₂. The benzyl ester at the C2 position can be used to tune the electronic properties and solubility of the resulting dye or can be hydrolyzed post-synthesis to provide a carboxylic acid handle for bioconjugation.

| Precursor Type | Target Macrocycle/Dye | Key Reaction | Role of this compound |

| Pyrrole-aldehyde | Porphyrin | Condensation, Oxidation | Provides one of the four pyrrolic units |

| Pyrrole-aldehyde | BODIPY Dye | Condensation, Boron Complexation | Forms one half of the dipyrromethene core |

Beyond porphyrins, this compound is a building block for a broader class of pyrrole-containing macrocycles designed to have specific shapes and functions. The defined substitution pattern (2-carboxylate, 4-formyl) allows for regiocontrolled synthesis, which is critical for achieving macrocycles with predictable conformations. acs.orgnih.gov

In the synthesis of such macrocycles, the formyl group can be converted into an amino group (via reductive amination) or a carboxylic acid (via oxidation), creating bifunctional monomers ready for peptide coupling or other macrocyclization reactions. The benzyl ester can be selectively removed under mild hydrogenolysis conditions without affecting other functional groups, revealing a carboxylic acid for amide bond formation. The ability to control the sequence of reactions at the C2 and C4 positions is key to constructing macrocycles with well-defined three-dimensional structures, which is important for applications in host-guest chemistry, ion transport, and as scaffolds for peptidomimetics. acs.orgnih.gov

Role in Natural Product Synthesis and Analogues

Pyrrole-2-carboxaldehyde frameworks are prevalent in a wide range of natural products isolated from terrestrial and marine sources, including fungi, plants, and microorganisms. bohrium.comrsc.orgnih.gov These compounds often exhibit significant biological activities. rsc.org this compound serves as a synthetic equivalent or a versatile starting material for the total synthesis of these natural products and their structurally simplified or elaborated analogues.

Many natural products contain a 2-formylpyrrole core, often with additional substituents on the pyrrole ring or attached to the nitrogen atom. bohrium.comrsc.org The synthesis of these molecules relies on the ability to selectively functionalize a pre-formed pyrrole ring. This compound provides a scaffold where the C4-formyl group can be a point of diversification. For example, the total synthesis of the alkaloid pyrrolemarumine, which features a functionalized pyrrole core, was achieved through the selective manipulation of a 2-formylpyrrole derivative. nih.gov The presence of the benzyl carboxylate group in the title compound offers an additional site for modification or can be removed at a later synthetic stage.

| Natural Product Class | Key Structural Feature | Potential Synthetic Role of the Title Compound |

| Pyrrole Alkaloids | Substituted 2-formylpyrrole | Serves as a core scaffold for further elaboration |

| Maillard Products | N-substituted 2-formylpyrroles | Model compound for studying formation and reactivity |

The structural motifs found in natural products often inspire the design of new bioactive molecules. The pyrrole-2-carboxamide scaffold, for instance, has been used to design novel inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis. nih.gov Although the title compound is a carboxylate, it can be easily converted to a carboxamide via aminolysis.

By using this compound as a starting point, chemists can design and synthesize novel, bio-inspired molecules. The formyl group can be used to attach various side chains that mimic the substituents found in natural products or to introduce pharmacophores known to interact with specific biological targets. The ability to create libraries of such compounds is essential for structure-activity relationship (SAR) studies aimed at optimizing biological activity. nih.gov

Design and Synthesis of Chemically Diverse Compound Libraries

The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the exploration of vast chemical space. While substituted pyrroles are valuable scaffolds in this area, the role of this compound as a starting material is not established.

Pyrrolamide and Pyrrolyl Benzamide Derivatives for Structural Exploration

Pyrrolamides and pyrrolyl benzamides are classes of compounds recognized for their diverse biological activities and are often synthesized for structural exploration. researchgate.netnih.gov The general synthesis involves coupling a pyrrole carboxylic acid or its activated form with an amine. The aldehyde functional group on this compound could potentially be used for further diversification after the formation of the amide bond. However, no specific studies or examples of its use in creating such libraries for structural exploration were identified.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Ionization Techniques (e.g., ESI-MS, DART-MS) for Molecular Ion Information

Soft ionization mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are invaluable for determining the molecular weight of a compound with high accuracy while minimizing fragmentation. For benzyl (B1604629) 4-formyl-1H-pyrrole-2-carboxylate (molecular formula: C13H11NO3, monoisotopic mass: 229.0739 Da), these methods would be expected to reveal the molecular ion or, more commonly, quasi-molecular ions corresponding to adducts with protons or other cations. uni.lu

While specific experimental spectra for this compound are not widely published, predicted mass-to-charge ratios (m/z) for common adducts provide expected values for analysis. uni.lu ESI-MS in positive ion mode would likely show prominent peaks for the protonated molecule [M+H]+ and the sodium adduct [M+Na]+. In negative ion mode, the deprotonated molecule [M-H]- would be the anticipated species. These techniques confirm the molecular mass, a fundamental characteristic in the identification of the compound.

Table 1: Predicted Mass Spectrometry Data for Benzyl 4-formyl-1H-pyrrole-2-carboxylate Adducts uni.lu

| Adduct | Predicted m/z | Ion Mode |

|---|---|---|

| [M+H]+ | 230.08118 | Positive |

| [M+Na]+ | 252.06312 | Positive |

| [M+K]+ | 268.03706 | Positive |

| [M+NH4]+ | 247.10772 | Positive |

This data is predicted and serves as a theoretical guide for experimental analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The structure of this compound contains several unsaturated functional groups, or chromophores, that are expected to give rise to a characteristic UV-Vis spectrum.

The key chromophores in the molecule are the pyrrole (B145914) ring, the benzyl group (benzene ring), the formyl group (C=O), and the ester carbonyl group (C=O). These groups contain π electrons and, in the case of the oxygen atoms, non-bonding (n) electrons. The absorption of UV radiation by this molecule would primarily involve two types of electronic transitions:

π → π* (pi to pi star) transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The conjugated system involving the pyrrole ring and the aromatic benzyl ring would contribute significantly to these transitions. shu.ac.uk

n → π* (n to pi star) transitions: These lower-energy transitions occur when a non-bonding electron from an oxygen atom (in the formyl or carboxylate group) is promoted to a π* anti-bonding orbital. uzh.ch These absorptions are generally of much lower intensity compared to π → π* transitions. shu.ac.uk

While specific experimental λmax values for this compound are not detailed in the surveyed literature, the presence of these functional groups dictates its activity in the UV-Vis region.

Table 2: Chromophores and Expected Electronic Transitions for this compound

| Chromophore | Functional Group | Expected Transition Type(s) |

|---|---|---|

| Pyrrole Ring | Heteroaromatic π system | π → π* |

| Benzyl Group | Aromatic π system | π → π* |

| Formyl Group | Aldehyde (C=O) | n → π, π → π |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

However, a review of the current scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and reported. Consequently, there is no available X-ray crystallographic data to describe its specific solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), or crystal packing arrangement. While structures of similar, related pyrrole derivatives exist nih.govresearchgate.net, this specific compound awaits crystallographic analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the electronic properties and structure of a molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed using DFT. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By correlating the calculated vibrational modes with experimental spectroscopic data, a detailed assignment of the spectral peaks to specific molecular motions (e.g., stretching, bending) can be achieved, confirming the compound's structural features.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

The electronic reactivity of benzyl (B1604629) 4-formyl-1H-pyrrole-2-carboxylate would be investigated through Frontier Molecular Orbital (FMO) analysis. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity and the types of reactions it might undergo. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum calculations provide a static picture, molecular dynamics (MD) simulations would offer insights into the dynamic behavior of benzyl 4-formyl-1H-pyrrole-2-carboxylate over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational landscape. This would reveal the different shapes the molecule can adopt, the flexibility of its various parts (like the benzyl and carboxylate groups), and the energetic barriers between different conformations.

Analysis of Intermolecular and Intramolecular Interactions

The non-covalent interactions within and between molecules are critical for understanding its physical properties and how it interacts with other molecules.

Dimerization and Self-Assembly Phenomena

The specific arrangement of hydrogen bond donors and acceptors in this compound and related structures makes them amenable to forming predictable supramolecular assemblies. Computational studies, often in conjunction with crystallographic data, can elucidate the forces driving these phenomena.

While the crystal structure of this compound itself is not detailed in the available literature, analysis of the closely related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, provides significant insight. In the crystalline state, these molecules are linked by pairs of N—H⋯O hydrogen bonds, resulting in the formation of inversion dimers. nih.govnih.gov These dimers create a specific ring motif described by Etter's graph-set formalism. researchgate.net The stability and geometry of such hydrogen-bonded dimers can be modeled using computational methods like Density Functional Theory (DFT) to calculate interaction energies and predict the most favorable conformations.

The self-assembly of pyrrole-2-carboxylates is highly sensitive to the nature of the substituents on the pyrrole (B145914) ring. researchgate.net Studies on different N-substituted pyrrole-2-carboxylates have shown that minor structural changes can lead to different self-assembly patterns, such as the formation of R22(10) type dimer synthons or C(5) type catemer (chain) synthons. researchgate.net Computational analysis, such as Natural Bond Orbital (NBO) analysis, can be employed to explore the hyperconjugative interactions within these dimers and quantify the stabilization energy derived from the intermolecular hydrogen bonds. researchgate.net These theoretical calculations help explain why one supramolecular synthon may be favored over another, providing a basis for crystal engineering.

Table 1: Hydrogen-Bond Geometry for the Inversion Dimer of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Code |

| N—H···O | 0.86 | 2.09 | 2.94 | 171 | -x+1, -y+1, -z+1 |

| Data derived from crystallographic studies of a related compound and used here as a model for potential dimerization behavior. nih.govresearchgate.net |

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in establishing quantitative structure-property relationships (QSPRs), which correlate a molecule's structural features with its physicochemical properties like passive permeability and chemical stability.

Passive Permeability: The ability of a molecule to passively diffuse across biological membranes is a critical property in many applications. Computational methods can predict permeability by calculating key molecular descriptors. mdpi.com For pyrrole-containing structures, models often consider factors such as the topological polar surface area (tPSA), lipophilicity (logP), the number and pattern of intramolecular hydrogen bonds (IMHBs), and molecular flexibility. nih.gov

For instance, studies on pyrrole-containing macrocycles have shown that incorporating a 2,5-pyrrole moiety can increase permeability, an effect potentially due to increased lipophilicity or reduced flexibility. nih.gov Computational conformational analysis can identify low-energy conformations and the presence of IMHBs, which can "hide" polar groups and reduce the desolvation penalty for entering the lipid bilayer, thereby enhancing permeability. nih.gov The N-H of the pyrrole ring itself can be crucial; its engagement in an intramolecular hydrogen bond may be beneficial for adopting a membrane-permeable conformation. nih.gov

Table 2: Key Computational Descriptors and Their Influence on Passive Permeability

| Descriptor | Definition | Typical Influence on Permeability | Computational Method |

| logP | Octanol-water partition coefficient | Higher logP (more lipophilic) generally increases permeability, up to a point. | Fragment-based calculations, molecular field analysis |

| tPSA | Topological Polar Surface Area | Lower tPSA generally increases permeability. | Atom-based contribution methods |

| IMHB | Intramolecular Hydrogen Bonds | Can increase permeability by shielding polar groups and reducing conformational flexibility. | Conformational search, energy minimization (e.g., LowModeMD) |

| Flexibility | Number of rotatable bonds | Reduced flexibility can be favorable for permeability by lowering the entropic cost of membrane crossing. | Rotatable bond count, molecular dynamics simulations |

| Solvation Energy | Free energy change when a molecule is transferred from gas phase to a solvent. | A lower desolvation energy cost (from water) is favorable for entering the membrane. | Implicit solvation models (e.g., R-field) |

Prediction of Reaction Pathways and Mechanistic Insights via Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and explaining observed regioselectivity.

The synthesis of this compound involves key transformations whose mechanisms can be modeled. The introduction of the formyl group at the 4-position is typically achieved via a Vilsmeier-Haack reaction on a precursor like methyl pyrrole-2-carboxylate. nih.gov This reaction proceeds through a charged intermediate (the Vilsmeier reagent). DFT calculations can be used to model the entire reaction pathway, including:

The formation of the electrophilic Vilsmeier reagent from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

The electrophilic attack on the pyrrole ring, mapping the potential energy surface to determine the transition states for attack at different positions.

Calculation of the activation energies for substitution at each possible site on the pyrrole ring, thereby explaining the observed regioselectivity (i.e., why the formyl group is directed to the 4- or 5-position).

Furthermore, computational models can predict the course of subsequent reactions involving the aldehyde and ester functional groups. For example, in the development of related pyrrole compounds, intramolecular reactions catalyzed by Lewis acids have been used to form new heterocyclic systems. researchgate.netmdpi.com Theoretical studies can model the role of the acid catalyst, the structure of the transition states, and the reaction energy profile to provide a detailed mechanistic understanding that would be difficult to obtain through experimental means alone. Such insights are crucial for optimizing reaction conditions and designing novel synthetic routes.

Mechanistic Investigations in Biological Systems Conceptual and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies on Analogues of Benzyl (B1604629) 4-Formyl-1H-Pyrrole-2-Carboxylate: Design Principles and In Vitro Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structures like benzyl 4-formyl-1H-pyrrole-2-carboxylate and its analogues interact with biological targets. The design of these compounds often revolves around the versatile pyrrole (B145914) scaffold, which is a key feature in numerous bioactive molecules. nih.gov

Investigations into pyrrole derivatives reveal that modifications to the substituents on the pyrrole ring significantly impact biological activity. For instance, in a series of pyrrolone antimalarials, replacing a phenyl ring on the pyrrole with a methyl group led to a 600-fold loss of activity, highlighting the necessity of a hydrophobic group at that position. nih.gov Conversely, substituting the phenyl with a benzyl group resulted in only a minor (4-fold) decrease in activity, suggesting that direct attachment of the phenyl ring to the pyrrole is not essential. nih.gov

SAR analyses of pyrrole-based compounds targeting enzymes like Aurora kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR) have shown that the presence of halogen atoms on an associated anilino moiety is crucial for dual inhibition. nih.gov Docking studies further support these findings, indicating that the NH group of the pyrrole ring can form a critical hydrogen bond with the backbone carbonyl of Met793 in the ATP pocket of EGFR. nih.gov

In the design of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a target for anti-tuberculosis drugs, SAR studies on pyrrole-2-carboxamides demonstrated that anti-TB activity was greatly enhanced by attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and by adding bulky substituents to the carboxamide. nih.gov This strategic modification approach led to the identification of candidates with potent activity. nih.gov

Table 1: SAR Insights for Pyrrole Analogues

| Target | Structural Moiety Modified | Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | Pyrrole N-substituent | Phenyl to Methyl | 600-fold decrease | nih.gov |

| Plasmodium falciparum | Pyrrole N-substituent | Phenyl to Benzyl | 4-fold decrease | nih.gov |

| EGFR/AURKA | 4-Anilino moiety | Addition of halogens | Pivotal for dual inhibition | nih.gov |

| MmpL3 (M. tuberculosis) | Pyrrole ring | Attachment of phenyl/pyridyl groups with EWGs | Greatly improved activity | nih.gov |

| MmpL3 (M. tuberculosis) | Carboxamide | Attachment of bulky substituents | Greatly improved activity | nih.gov |

Ligand Design and Molecular Docking Studies for Specific Biochemical Targets (e.g., enzyme inhibition, receptor binding)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific biological target. For pyrrole derivatives, docking studies have been instrumental in designing potent inhibitors for various enzymes.

In the development of new antitubercular agents, a series of benzylidine pyrrole-2-carbohydrazide derivatives were designed as inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis. vlifesciences.com Molecular docking studies were performed using the crystal structure of the enzyme (PDB Code: 2IDZ) to understand the possible interactions between the synthesized compounds and the enzyme's active site. vlifesciences.com These studies helped to rationalize the antimycobacterial activity observed, with some compounds showing activity comparable to the standard drug Isoniazid. vlifesciences.com

Similarly, new 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides were designed as dual inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR). mdpi.com Docking studies against both enzymes (PDB IDs: 2NSD and 1DF7) revealed very good docking scores. The interactions observed were similar to those of known ligands, suggesting that the designed molecules bind to the enzymes in a comparable manner. mdpi.com

For pyrrole-2-carboxamide derivatives targeting MmpL3, a structure-guided design approach was employed. nih.gov A predicted binding model of a lead compound was generated using the CDOCKER algorithm, showing key interactions within the active site of MmpL3 (PDB ID: 6AJJ). nih.gov This computational insight guided the synthesis of novel inhibitors with potent anti-TB activity. nih.gov Fused 1H-pyrroles have also been designed as potent inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), with molecular docking used to augment the understanding of their antiproliferative activity. nih.govresearchgate.net

Table 2: Molecular Docking Studies of Pyrrole Derivatives

| Compound Series | Target Enzyme | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| Benzylidine pyrrole-2-carbohydrazides | Enoyl-ACP Reductase (InhA) | 2IDZ | Identified possible interactions to rationalize antimycobacterial activity. | vlifesciences.com |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl-ACP Reductase & DHFR | 2NSD & 1DF7 | Compounds showed good docking scores and similar binding modes to known ligands. | mdpi.com |

| Pyrrole-2-carboxamides | MmpL3 | 6AJJ | Structure-guided design led to potent inhibitors with predicted key interactions. | nih.gov |

| Fused 1H-pyrroles | EGFR & CDK2 | Not specified | Docking into active sites helped explain potent antiproliferative activity. | nih.govresearchgate.net |

Biochemical Pathways Involving Pyrrole-2-Carboxaldehydes (e.g., Maillard reactions, enzymatic biosynthesis)

Pyrrole-2-carboxaldehydes (Py-2-Cs) are prevalent in nature, originating from both non-enzymatic and enzymatic pathways. nih.govnih.gov

Maillard Reaction: A primary non-enzymatic route to Py-2-Cs is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govrsc.org This reaction is responsible for the browning and flavor of many cooked foods. mdpi.comresearchgate.net The process can start with the condensation of a sugar like glucose with an amino acid. nih.gov A key intermediate, 3-deoxyglucosone, is thought to condense with amines, followed by cyclization and dehydration steps to form the aromatic pyrrole-2-carboxaldehyde ring system. rsc.org The well-known advanced glycation end product (AGE) pyrraline, a biomarker for diabetes, possesses a Py-2-C skeleton and is formed in vivo through Maillard-type reactions. nih.gov

Enzymatic Biosynthesis: While the Maillard reaction is a significant source, enzymatic pathways also contribute to the formation of the pyrrole ring. The biosynthesis can utilize amino acids such as glycine, proline, and serine, and dicarboxylic acids as building blocks for the aromatic ring. nih.gov A more recently discovered pathway involves the enzymatic fixation of CO2. mdpi.commdpi.com For example, the production of pyrrole-2-carboxaldehyde from pyrrole has been achieved using a one-pot biocatalytic method. This system couples a UbiD-type decarboxylase from Pseudomonas aeruginosa (which catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid) with a carboxylic acid reductase from Segniliparus rotundus (which reduces the acid to the corresponding aldehyde). mdpi.com This enzymatic cascade demonstrates a sustainable route for producing these valuable compounds under mild conditions. mdpi.commdpi.com

Influence of Pyrrole Moiety on Molecular Recognition and Ligand Efficiency

The pyrrole ring is a privileged scaffold in medicinal chemistry, exerting a significant influence on molecular recognition and ligand efficiency due to its unique structural and electronic properties. nih.gov

The pyrrole moiety is a five-membered aromatic heterocycle. Its aromatic character arises from the delocalization of the nitrogen lone pair electrons into the ring, creating a 6π-electron system. wikipedia.org This aromaticity confers a flat, rigid geometry to the molecule, which can be advantageous for fitting into the binding sites of proteins.

The pyrrole ring can participate in various non-covalent interactions that are crucial for molecular recognition:

Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor, while the π-system can act as a weak hydrogen bond acceptor. This dual capability allows for specific interactions with protein residues, as seen in the binding of pyrrole inhibitors to the EGFR kinase domain. nih.gov

Hydrophobic Interactions: The carbon atoms of the pyrrole ring contribute to its hydrophobic character, enabling it to engage in favorable van der Waals and hydrophobic interactions within nonpolar pockets of a target protein.

π-π Stacking: The aromatic nature of the pyrrole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.

These diverse interaction capabilities packed into a small, rigid framework contribute to high ligand efficiency. Ligand efficiency (LE) is a metric used in drug design to evaluate how efficiently a molecule binds to its target relative to its size (heavy atom count). The pyrrole scaffold often provides a high degree of binding affinity for a relatively small molecular size, making it an attractive starting point for developing potent and drug-like molecules. researchgate.net

Role in Chemical Biology Probe Development and Mechanistic Elucidation

While specific examples of this compound being used as a chemical biology probe are not extensively documented, the inherent reactivity and structural features of pyrrole-2-carboxaldehydes make them valuable platforms for developing such tools.

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The aldehyde functional group in pyrrole-2-carboxaldehydes is a key feature for probe development. Aldehydes are electrophilic and can react reversibly or irreversibly with nucleophilic residues on proteins, such as the side chain of lysine (B10760008) (to form a Schiff base) or cysteine.

This reactivity can be harnessed to design:

Covalent Probes: By tuning the reactivity of the aldehyde, pyrrole-based molecules can be designed to form stable covalent bonds with their target protein. This allows for irreversible inhibition, which is useful for mechanistic studies, and for "pull-down" experiments to identify unknown protein targets.

Activity-Based Probes: These are probes that covalently modify the active site of an enzyme in an activity-dependent manner. A pyrrole-2-carboxaldehyde scaffold could be incorporated into a probe designed to target a specific enzyme class, allowing for visualization or quantification of enzyme activity in complex biological samples.

Bioconjugation Handles: The aldehyde can serve as a chemical handle for attaching other functional groups, such as fluorescent dyes (for imaging), biotin (B1667282) (for affinity purification), or cross-linking agents, to the pyrrole scaffold.

By serving as a core scaffold for inhibitors of enzymes like InhA, DHFR, and MmpL3, pyrrole-2-carboxaldehyde derivatives already function as tools for mechanistic elucidation. nih.govvlifesciences.commdpi.com They allow researchers to inhibit specific nodes in biochemical pathways, thereby clarifying the function of these enzymes and the consequences of their inhibition. The development of these inhibitors into more sophisticated probes with reporter tags is a logical next step for further biological exploration.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assignments focus on distinguishing formyl (δ 9.8–10.2 ppm) and benzyl ester (δ 5.3–5.5 ppm for CH₂) protons. Aromatic pyrrole protons typically appear at δ 6.5–7.5 ppm .

- X-ray crystallography : Monoclinic space groups (e.g., P2₁/c) are common, with unit cell parameters (e.g., a = 5.53 Å, β = 112.9°) aiding in confirming molecular geometry. Disorder in benzyl or formyl groups requires refinement using software like SHELXL .

What challenges arise in density functional theory (DFT) calculations for predicting the electronic properties of this compound?

Q. Advanced Research Focus

- Exchange-correlation functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for pyrrole derivatives. Errors in HOMO-LUMO gaps (>0.5 eV) may occur with pure gradient-corrected functionals .

- Basis sets : Larger sets (e.g., 6-311++G**) are required to model delocalized π-electrons in the formyl-pyrrole system.

- Validation : Experimental UV-Vis spectra (λ_max ~300–350 nm for n→π* transitions) are critical for benchmarking computational results .

How can crystallographic disorder in this compound derivatives be resolved during structural refinement?

Q. Advanced Research Focus

- Disorder modeling : For flexible substituents (e.g., benzyl groups), split-site occupancy refinement and restraints on thermal parameters (ADPs) reduce artifacts .

- Software tools : SHELXL’s PART and SIMU instructions mitigate overlapping electron densities.

- Validation : Residual density maps (Δρ < 0.3 eÅ⁻³) and R-factor convergence (<5%) ensure reliability .

What strategies optimize regioselectivity in substitution reactions involving this compound?

Q. Advanced Research Focus

- Electrophilic substitution : The formyl group directs electrophiles (e.g., nitration, halogenation) to the pyrrole C5 position. Steric hindrance from the benzyl ester limits reactivity at C3 .

- Nucleophilic attack : Amines preferentially react at the formyl carbonyl, while Grignard reagents target the ester carbonyl. Solvent polarity (e.g., THF vs. DMF) modulates selectivity .

How does this compound serve as a precursor in heterocyclic chemistry?

Q. Advanced Research Focus

- Multicomponent reactions : Condensation with acetoacetate and ammonia yields dihydropyridine-pyrrole hybrids (e.g., dimethyl 4-[5-(alkoxycarbonyl)-1H-pyrrol-3-yl]-1,4-dihydropyridines), useful in medicinal chemistry .

- Bioactive derivatives : The formyl group enables Schiff base formation for antimicrobial or anticancer agents. For example, hydrazone derivatives show IC₅₀ values <10 µM in kinase inhibition assays .

What analytical methods differentiate this compound from its positional isomers?

Q. Basic Research Focus

- Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., m/z 229.0841 for [M+H]⁺). Fragmentation patterns (e.g., loss of benzyl group, m/z 91) confirm substitution sites .

- IR spectroscopy : Stretching frequencies for formyl (1700–1750 cm⁻¹) and ester (1720–1740 cm⁻¹) groups vary with electronic effects of substituents .

How do solvent effects influence the tautomeric equilibrium of this compound?

Q. Advanced Research Focus

- Polar aprotic solvents : DMSO stabilizes the enol tautomer via hydrogen bonding (ΔG ≈ 2–3 kcal/mol).

- Nonpolar solvents : Benzene favors the keto form, with equilibrium constants (K_tautomer) determined via ¹H NMR integration .

What are the limitations of current synthetic methods for scaling this compound production?

Q. Advanced Research Focus

- Low yields : Multi-step syntheses (e.g., formylation followed by esterification) often result in cumulative yields <40% .

- Purification bottlenecks : Chromatography is impractical for >10 g scales. Alternative methods (e.g., crystallization-guided dynamic resolution) are under exploration .

How is this compound utilized in metal-organic framework (MOF) design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.